molecular formula C10H14N2O3 B1492227 Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate CAS No. 2098142-82-4

Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate

Cat. No.: B1492227
CAS No.: 2098142-82-4
M. Wt: 210.23 g/mol
InChI Key: NXIQCOYHGDISCB-UHFFFAOYSA-N
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Description

Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate ( 2098142-82-4) is a chemical building block of interest in medicinal and organic chemistry research. It belongs to the pyrimidine carboxylate class of compounds, which are privileged scaffolds in drug discovery due to their wide range of biological activities . Pyrimidine derivatives are extensively investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents, among other pharmacological applications . The structure of this compound, featuring both an ester and an ethoxymethyl substituent, makes it a versatile intermediate for the synthesis of more complex heterocyclic systems. Researchers can utilize it in the construction of bicyclic structures like pyrimidopyrimidines, which are significant in the development of new therapeutic agents . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for professional use and is not labeled or intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-3-14-6-8-5-9(12-7-11-8)10(13)15-4-2/h5,7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIQCOYHGDISCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=NC=N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Pyrimidine Precursors with Ethoxymethylene Compounds

  • Starting Materials: Pyrimidine derivatives such as diethyl ethoxymethylenemalonate or ethyl 2-ethoxymethylene acetoacetate are commonly used as electrophilic partners.
  • Reaction Conditions: Heating in solvents like ethanol or acetic anhydride under reflux or controlled temperature conditions (0–10°C) is typical.
  • Mechanism: The nucleophilic attack by the amino group of pyrimidine or related heterocycles on the electrophilic ethoxymethylene carbon initiates condensation, followed by intramolecular cyclization to form the pyrimidine ring with the ethoxymethyl substituent.

Hydroxylamine-Mediated Cyclization

  • Hydroxylamine hydrochloride or sulfate reacts with ethoxymethylene acetoacetate derivatives in aqueous or alcoholic media, often in the presence of inorganic bases (e.g., sodium acetate, sodium hydroxide).
  • Reaction temperature control is critical to suppress decomposition of hydroxylamine and reduce isomer formation.
  • Yields reported vary between 55% and 85%, with reaction times ranging from 4 hours to 30 hours depending on conditions.

Detailed Methodologies and Reaction Parameters

Method No. Reaction Type Key Reagents Solvent Temperature Reaction Time Yield (%) Notes on Isomer Content and Purity
1 Heating triethyl orthoformate and ethyl acetoacetate in acetic anhydride to form ethyl 2-ethoxymethylene acetoacetate, followed by hydroxylamine reaction Triethyl orthoformate, ethyl acetoacetate, hydroxylamine hydrochloride Acetic anhydride, water 0–10°C for hydroxylamine step 4 hours (hydroxylamine step) 61–85% Lower isomer content at low temperatures; higher yield with controlled addition of acetic anhydride
2 Dropwise addition of ethyl 2-ethoxymethylene acetoacetate in ethanol to aqueous hydroxylamine and sodium hydroxide solution Ethyl 2-ethoxymethylene acetoacetate, hydroxylamine hydrochloride, NaOH Ethanol, water Room temperature 30 hours ~55–75% Longer reaction time; higher isomer content reported
3 Reaction of hydroxylamine sulfate with sodium acetate and ethyl 2-ethoxymethylene acetoacetate in ethanol-water Hydroxylamine sulfate, sodium acetate Ethanol-water 0°C Not specified 85% Isomer content ~2.5%; moderate yield; mild alkalinity favored
4 Condensation of 5-methylisoxazol-3-amine with diethyl ethoxymethylenemalonate derivatives 5-methylisoxazol-3-amine, diethyl ethoxymethylenemalonate Absolute ethanol, dry xylene Reflux (ethanol), reflux (xylene) 6–36 hours Good yields (not specified exactly) Intermediate enamines formed; cyclization yields lower than direct condensation; purification by chromatography required

Mechanistic Insights and Reaction Optimization

  • Cyclization Step: The intramolecular cyclization typically involves nucleophilic attack of an amino group on an activated ester or carbonyl group, forming the pyrimidine ring.
  • Temperature Effects: Lower temperatures (0–10°C) during hydroxylamine addition reduce decomposition and isomer formation, improving product purity.
  • Solvent Effects: Use of ethanol or ethanol-water mixtures facilitates solubility and reaction control; acetic anhydride serves as both solvent and dehydrating agent in some protocols.
  • Addition Order: The sequence of reagent addition influences reaction rate and selectivity; for example, adding hydroxylamine solution to the ethoxymethylene ester solution at low temperature shortens reaction time and improves yield.

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^13C NMR are employed to confirm the structure, showing characteristic chemical shifts for the ethoxymethyl group and pyrimidine ring protons and carbons.
  • Mass Spectrometry (MS): Electron ionization mass spectra confirm molecular ion peaks consistent with the expected molecular weight.
  • Infrared (IR) Spectroscopy: Key absorption bands include NH stretching (~3200–3300 cm^-1) and ester carbonyl (~1700 cm^-1).
  • Chromatographic Purification: Column chromatography on silica gel is often used to isolate pure compounds, especially when isomeric impurities are present.

Summary of Research Findings

  • The preparation of this compound involves multi-step synthesis starting from ethoxymethylene esters and pyrimidine or related heterocyclic amines.
  • Reaction conditions such as temperature, solvent, reagent addition order, and base selection critically impact yield and purity.
  • Yields range broadly from 55% to 85%, with improved protocols achieving higher yields and lower isomer content by controlling reaction temperature and reagent addition.
  • The compound's synthesis is supported by robust analytical techniques confirming structure and purity.
  • The methods are adaptable for related pyrimidine derivatives, providing a foundation for further functionalization and pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl group or the pyrimidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Pyrimidine derivatives, including ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate, have been extensively studied for their therapeutic potential. Recent advances indicate that compounds with pyrimidine structures exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

  • Anti-inflammatory Activity : A review highlighted the synthesis of various pyrimidine derivatives and their inhibitory effects on cyclooxygenase (COX) enzymes. For instance, certain synthesized compounds demonstrated IC50_{50} values comparable to established drugs like celecoxib, indicating their potential as anti-inflammatory agents .
  • Anticancer Properties : Research has shown that pyrimidine-based compounds can inhibit cancer cell proliferation. A study involving chrysin-substituted pyrimidines reported promising results in inhibiting tumor growth in vitro . The structure-activity relationship (SAR) studies suggest that modifications at specific positions of the pyrimidine ring can enhance biological activity.

Synthesis of Novel Derivatives

The versatility of this compound allows for the synthesis of various derivatives that may possess enhanced pharmacological properties.

  • Microwave-Mediated Synthesis : Eynde et al. (2001) demonstrated the microwave-mediated regioselective synthesis of novel pyrimidines under solvent-free conditions. This method allows for efficient production of diverse derivatives that can be screened for biological activity.
  • Covalent Hydration : Matsumoto et al. (1980) explored the covalent hydration of pyrimidine derivatives, which can lead to the formation of stable hydrates with unique properties. This approach is significant for developing new compounds with tailored functionalities.

Biological Studies and Case Studies

Several studies have documented the biological effects of this compound and its derivatives.

  • In Vitro Studies : Investigations into the anti-inflammatory effects of synthesized pyrimidines showed that certain derivatives effectively inhibited COX-2 activity, with IC50_{50} values indicating strong potency . These findings are crucial for developing new anti-inflammatory medications.
  • In Vivo Assessments : Animal models have been used to evaluate the efficacy of pyrimidine derivatives in reducing inflammation and tumor growth. For example, compounds were tested in carrageenan-induced paw edema models, revealing significant anti-inflammatory effects comparable to indomethacin .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReference
Anti-inflammatoryIC50_{50} values comparable to celecoxib
AnticancerInhibition of cancer cell proliferation
Microwave SynthesisEfficient production of diverse derivatives
Covalent HydrationFormation of stable hydrates
In Vivo EfficacySignificant reduction in inflammation

Mechanism of Action

The mechanism of action of ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Substituent Variations at Position 6

The 6-position of pyrimidine derivatives is a critical site for modulating electronic, steric, and solubility properties. Below is a comparative analysis of substituents and their impacts:

Compound Name Substituent at Position 6 Key Properties/Impacts Source
Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate Ethoxymethyl (-CH₂OCH₂CH₃) Increased lipophilicity; potential for hydrogen bonding via ether oxygen. Target Compound
Ethyl 6-methylpyrimidine-4-carboxylate Methyl (-CH₃) Lower lipophilicity; reduced steric hindrance compared to ethoxymethyl.
Ethyl 6-bromopyrimidine-4-carboxylate Bromo (-Br) Enhanced reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
Ethyl 6-(aminomethyl)pyrimidine-4-carboxylate Aminomethyl (-CH₂NH₂) Basic amine group improves solubility in acidic media; potential for bioactivity.
Ethyl 6-(trifluoromethyl)pyrimidine-4-carboxylate Trifluoromethyl (-CF₃) Electron-withdrawing effect enhances stability and metabolic resistance.

Key Findings :

  • Ethoxymethyl vs. Methyl : The ethoxymethyl group introduces both lipophilic and polar characteristics, balancing solubility and membrane permeability better than a simple methyl group .
  • Bromo Substituents : Bromine at position 6 enables participation in palladium-catalyzed cross-coupling reactions, as seen in the synthesis of aryl-substituted pyrimidines .

Functional Group Variations at Position 4

The 4-carboxylate ester is a common feature in pyrimidine derivatives, but modifications here influence reactivity and downstream applications:

Compound Name Substituent at Position 4 Key Properties/Impacts Source
Ethyl 4-(p-tolyl)pyrimidine-5-carboxylate p-Tolyl (aromatic) Enhanced π-π stacking interactions; potential for binding to aromatic protein residues.
Ethyl 4-(3-methylthiophen-2-yl)pyrimidine-5-carboxylate Thiophene ring Improved charge-transfer properties; applications in materials science.
Ethyl 4-hydroxy-2-oxopyrimidine-5-carboxylate Hydroxy (-OH) and oxo (=O) Increased acidity; potential for tautomerism and metal chelation.

Key Findings :

  • Carboxylate Esters : The ethyl ester group in the target compound is hydrolytically stable under physiological conditions, unlike free carboxylic acids, which may ionize and reduce bioavailability .
  • Thiophene Derivatives : Substitution with heterocycles like thiophene expands utility in optoelectronic materials due to extended conjugation .

Key Findings :

  • Chromatographic Purification : Higher yields (65-80%) are achieved with optimized eluent systems, such as petroleum ether:ethyl acetate .
  • Temperature Sensitivity : Reactions at elevated temperatures (e.g., 170°C) improve yields for trifluoromethyl derivatives but may risk decomposition .

Melting Points and Solubility

Compound Name Melting Point (°C) Solubility Profile Source
This compound Not reported Likely soluble in polar aprotic solvents. -
Ethyl 6-methylpyrimidine-4-carboxylate 177-178 Soluble in DMSO, chloroform.
Ethyl 6-fluoropyrimidine-4-carboxylate Not reported Enhanced aqueous solubility due to -F.

Key Findings :

  • Melting Points : Methyl-substituted derivatives exhibit higher melting points (177-178°C) due to crystalline packing efficiency .
  • Fluorine Substitution : Fluorine at position 6 improves aqueous solubility, critical for pharmacokinetics .

Biological Activity

Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in anti-inflammatory and antibacterial applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and case studies related to this compound.

This compound can be synthesized through various methods, often involving the reaction of pyrimidine derivatives with ethoxymethyl groups. The synthesis typically follows a multi-step process that may include condensation reactions and subsequent functional group modifications. For instance, one method involves using ionic liquids to promote the reaction environment, enhancing yields and purities of the final product .

Anti-inflammatory Activity

Recent studies have shown that ethyl pyrimidine derivatives exhibit significant anti-inflammatory properties. In vitro assays assessing the inhibition of cyclooxygenase (COX) enzymes revealed that several derivatives, including those related to this compound, demonstrated potent inhibition against COX-1 and COX-2. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 19.45 μM to 42.1 μM, indicating their potential as anti-inflammatory agents .

Table 1: IC50 Values for Pyrimidine Derivatives Against COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3623.8 ± 0.20
4d28.39 ± 0.0334.4 ± 0.10

These findings suggest that modifications on the pyrimidine ring can enhance anti-inflammatory activity, with electron-donating groups increasing potency against COX enzymes .

Antibacterial Activity

In addition to its anti-inflammatory properties, ethyl pyrimidine derivatives have been evaluated for antibacterial activity. Studies employing standard methods for antimicrobial susceptibility testing found that certain derivatives exhibited significant antibacterial effects against various pathogens. For example, compounds with specific substituents showed enhanced activity against Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Activity of Selected Pyrimidine Derivatives

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
6cStaphylococcus aureus1.6 μg/mL
6fEscherichia coli2.0 μg/mL

The mechanisms of action were further elucidated through molecular docking studies, which indicated strong binding affinities to bacterial targets such as D-alanine-D-alanine ligase .

In Vivo Studies

In vivo studies have corroborated the in vitro findings regarding the anti-inflammatory effects of ethyl pyrimidine derivatives. Animal models subjected to carrageenan-induced paw edema demonstrated significant reductions in inflammation when treated with these compounds compared to controls . The effective doses (ED50) were comparable to established anti-inflammatory drugs like indomethacin.

Table 3: ED50 Values in In Vivo Models

CompoundED50 (μM)Comparison DrugED50 (μM)
Compound A11.60Indomethacin9.17

Structure-Activity Relationships (SAR)

The SAR studies have indicated that specific functional groups on the pyrimidine ring influence biological activity significantly. Electron-withdrawing groups tended to reduce activity, while electron-donating groups enhanced both anti-inflammatory and antibacterial effects . This insight is crucial for guiding future modifications aimed at optimizing efficacy.

Q & A

Q. What are the key techniques for structural characterization of Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate?

To confirm the molecular structure, researchers should employ a combination of spectroscopic and analytical methods:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to identify proton and carbon environments, particularly focusing on the ethoxymethyl and carboxylate groups. 1H^1 \text{H}-NMR can resolve splitting patterns for substituents on the pyrimidine ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS provides molecular weight confirmation and fragmentation patterns, aiding in identifying synthetic intermediates or degradation products .
  • Infrared Spectroscopy (IR) : Detect functional groups like C=O (carboxylate) and C-O (ethoxy) through characteristic absorption bands (~1700 cm1^{-1} and ~1250 cm1^{-1}, respectively) .

Q. What synthetic routes are commonly used to prepare this compound?

A typical synthesis involves:

  • Multistep Functionalization : Start with a pyrimidine core, introduce the ethoxymethyl group via nucleophilic substitution or coupling reactions, and protect reactive sites during carboxylation .
  • Purification : Column chromatography with gradients of petroleum ether/ethyl acetate (e.g., 7:3) effectively isolates the compound. Crystallization in ethanol or methanol may improve purity .
  • Yield Optimization : Adjust reaction temperatures (e.g., 60–80°C for 12–24 hours) and stoichiometric ratios of ethoxymethylation reagents (e.g., ethyl iodide or ethoxy-methyl chloride) to maximize yields (~60–75%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to introduce diverse substituents on the pyrimidine ring?

  • Substituent Compatibility : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups. Ensure the ethoxymethyl group is inert under these conditions by selecting mild bases (e.g., K2_2CO3_3) and low-temperature protocols .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility for electrophilic substitutions, while THF is preferred for organometallic reactions .
  • Monitoring Reaction Progress : Employ TLC with UV visualization or in situ 1H^1 \text{H}-NMR to track intermediate formation and minimize side reactions .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 or HeLa) and control compounds to validate antimicrobial or anti-inflammatory activity claims. Variations in IC50_{50} values may arise from differences in assay protocols .
  • Metabolite Interference : Perform LC-MS/MS to rule out degradation products or metabolites influencing activity. For example, esterase-mediated hydrolysis of the carboxylate group could alter bioavailability .
  • Structural Confirmation : Re-characterize batches with conflicting results using X-ray crystallography (if crystalline) to verify substituent positioning and rule out isomerism .

Q. What strategies are recommended for analyzing the compound’s stability under varying conditions?

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Store samples at –20°C in anhydrous environments to prevent hydrolysis of the ethoxymethyl group .
  • Photodegradation Studies : Expose the compound to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC. Use amber vials for light-sensitive experiments .
  • pH-Dependent Stability : Test solubility and integrity in buffers (pH 3–10) to identify optimal conditions for in vitro assays. The carboxylate group may protonate under acidic conditions, altering solubility .

Q. How can computational modeling enhance the understanding of structure-activity relationships (SAR)?

  • Docking Simulations : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., bacterial dihydrofolate reductase). Focus on the pyrimidine ring’s electron density and the ethoxymethyl group’s steric effects .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity. The ethoxymethyl group’s electron-donating effects may influence charge distribution on the pyrimidine ring .
  • Comparative SAR : Benchmark against analogs like 6-ethoxypyrimidin-4-amine hydrochloride to identify critical substituents for activity. Replace the carboxylate with amides or esters to explore pharmacophore requirements .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate
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Ethyl 6-(ethoxymethyl)pyrimidine-4-carboxylate

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